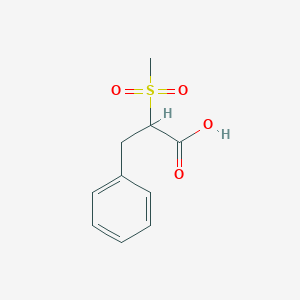

2-Methanesulfonyl-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

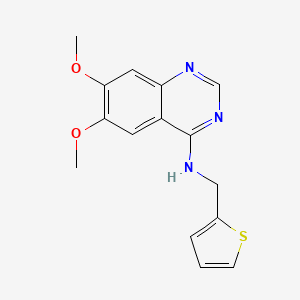

“2-Methanesulfonyl-3-phenylpropanoic acid” is a sulfone-based organic compound . It has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-2′-phenylpropionic acid derivatives, has been reported in the literature .

Molecular Structure Analysis

The molecular structure of “this compound” is derived from 2-phenylpropanoic acid . All contain a chiral center resulting in the formation of two enantiomers (R and S) of each profen .

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

Applications De Recherche Scientifique

Oxidation and Radical Reactions

- Hydroxyl radicals react with methanesulfinic acid, leading to the formation of methanesulfonyl radical and methanesulfonic acid as major products. This process is critical in understanding radical reactions involving sulfur-containing compounds (Flyunt et al., 2001).

Liquid Crystal Formation

- Methane sulfonate salts derived from 2-Amino-3-phenylpropanoic acid have been synthesized and found to exhibit liquid crystalline properties. Such research contributes to the development of new materials with potential applications in displays and sensors (Venkatesh et al., 2019).

Chemical Synthesis

- Methanesulfonate esters, closely related to methanesulfonyl-3-phenylpropanoic acid, play a role in selective hydrolysis reactions, aiding in the synthesis of complex organic compounds (Chan et al., 2008).

- Methanesulfonic acid, a derivative, has been used as a catalyst in the synthesis of benzoxazoles and benzothiazoles, highlighting its importance in facilitating chemical reactions (Kumar et al., 2008); (Sharghi et al., 2009).

Electrochemical Applications

- Methanesulfonyl chloride, which can be derived from methanesulfonyl-3-phenylpropanoic acid, has been studied in ionic liquid forms for applications in sodium insertion into vanadium pentoxide, indicating its potential in battery technology (Su et al., 2001).

Molecular Interaction Studies

- Studies on the interaction between methane sulfonate derivatives and DNA provide insights into the toxicological profile of these compounds, which is essential for understanding their safety in various applications (Venkatesh et al., 2019).

Catalysis and Industrial Chemistry

- Methanesulfonic acid has been utilized as a catalyst in the production of linear alkylbenzenes, demonstrating its role in industrial chemical processes (Luong et al., 2004).

- Research on converting methane to methanesulfonic acid offers insights into more efficient and environmentally friendly chemical production methods (Schüth, 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Methanesulfonyl-3-phenylpropanoic acid is a derivative of 3-phenylpropionic acid . The primary targets of 3-phenylpropionic acid are Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.

Mode of Action

Its parent compound, 3-phenylpropionic acid, has been shown to interact with its targets, leading to changes in the metabolic pathways .

Biochemical Pathways

3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been shown to affect the Foxo3/NAD+ signaling pathway . This pathway plays a crucial role in protein synthesis and degradation, influencing muscle growth and development .

Result of Action

3-phenylpropionic acid has been shown to promote muscle mass increase and myotubes hypertrophy both in vivo and in vitro .

Propriétés

IUPAC Name |

2-methylsulfonyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPWKJQGSGQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)

![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)